RSVA405

Description

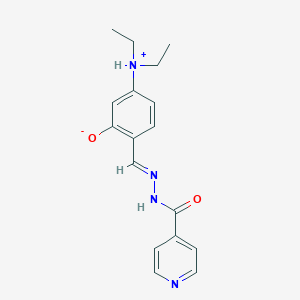

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQPCBPAOAFXSJ-XDHOZWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RSVA405: An In-depth Technical Guide on its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSVA405 is a novel synthetic small-molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. This technical guide delineates the mechanism of action of this compound in neuronal cells, its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, and the experimental methodologies used to elucidate its function. This compound activates AMPK indirectly, leading to enhanced autophagy and subsequent degradation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action in Neuronal Cells

This compound functions as a potent, indirect activator of AMPK. Unlike direct activators that bind to the enzyme itself, this compound modulates upstream signaling pathways to induce AMPK activation. The primary mechanism involves the elevation of intracellular calcium levels, which in turn activates the Calcium/Calmodulin-dependent protein kinase kinase β (CaMKKβ).[1] Activated CaMKKβ then phosphorylates the α-subunit of AMPK at threonine 172, a critical step for its activation.[1]

Activated AMPK plays a central role in cellular metabolism and homeostasis. In neuronal cells, its activation by this compound has been shown to have significant neuroprotective effects. One of the key downstream effects of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a major regulator of cell growth and protein synthesis. Its inhibition by AMPK leads to the potentiation of autophagy, a cellular catabolic process responsible for the degradation of dysfunctional cellular components and aggregated proteins through the lysosomal pathway.[1] In the context of Alzheimer's disease, enhanced autophagy facilitates the clearance of Aβ peptides, thereby reducing their accumulation and neurotoxic effects.[1]

Notably, the mechanism of this compound is similar to that of the naturally occurring polyphenol, resveratrol, which also activates AMPK through a CaMKKβ-dependent pathway to promote Aβ clearance.[1] However, as a synthetic molecule, this compound may offer improved pharmacokinetic and pharmacodynamic properties.

Quantitative Data

The following table summarizes the available quantitative data for this compound from preclinical studies.

| Parameter | Value | Cell Type | Reference |

| Half-maximal effective concentration (EC₅₀) for AMPK activation | 1 µmol/L | Cell-based assays | [2] |

| Half-maximal inhibitory concentration (IC₅₀) for adipocyte differentiation | 0.5 µmol/L | 3T3-L1 preadipocytes | [2] |

| Cytotoxicity | No significant cytotoxicity observed up to 5 µM | HEK293 cells and primary neurons | [1] |

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound in neuronal cells, leading to the degradation of amyloid-β.

Caption: Signaling pathway of this compound in neuronal cells.

Detailed Experimental Methodologies

The following are detailed protocols for key experiments relevant to the study of this compound's mechanism of action.

AMPK Activation Assay (Western Blot)

-

Cell Culture and Treatment: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C. A β-actin antibody should be used as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the extent of AMPK activation.

Assessment of Autophagy (LC3-II Turnover Assay)

-

Cell Culture and Treatment: Culture neuronal cells as described above. Treat the cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period. The lysosomal inhibitor will prevent the degradation of autophagosomes, allowing for the measurement of autophagic flux.

-

Western Blotting: Perform western blotting as described for the AMPK activation assay. Use primary antibodies against LC3B and a loading control (e.g., β-actin).

-

Data Analysis: Autophagy induction is indicated by an increase in the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II). The autophagic flux is determined by the difference in the amount of LC3-II in the presence and absence of the lysosomal inhibitor.

Amyloid-β Degradation Assay

-

Cell Model: Use a neuronal cell line that overexpresses human amyloid precursor protein (APP), such as SH-SY5Y-APP695, or primary neurons from a transgenic mouse model of Alzheimer's disease.

-

Treatment: Treat the cells with this compound for an extended period (e.g., 24-48 hours).

-

Aβ Measurement:

-

Intracellular Aβ: Lyse the cells and measure the levels of intracellular Aβ40 and Aβ42 using specific ELISA kits.

-

Extracellular Aβ: Collect the cell culture medium and measure the levels of secreted Aβ40 and Aβ42 using ELISA kits.

-

-

Data Analysis: Compare the levels of intracellular and extracellular Aβ in this compound-treated cells to those in vehicle-treated control cells to determine the effect of the compound on Aβ clearance.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow to evaluate the neuroprotective effects of a compound like this compound.

Caption: General experimental workflow for neuroprotective compound evaluation.

Clinical Trials

As of the latest available information, there are no registered clinical trials specifically investigating this compound for any indication. The research on this compound is currently in the preclinical stage, focusing on its mechanism of action and therapeutic potential in cellular and animal models of disease.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative disorders like Alzheimer's disease. Its ability to activate AMPK and enhance the autophagic clearance of amyloid-β in neuronal cells provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a framework for continued investigation into the neuroprotective properties of this compound and similar AMPK activators. Future studies should focus on its efficacy and safety in in vivo models to pave the way for potential clinical evaluation.

References

RSVA405: A Novel AMPK Activator for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

RSVA405 has emerged as a potent, orally active small-molecule activator of AMP-activated protein kinase (AMPK), a critical sensor and regulator of cellular energy metabolism. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as an indirect activator of AMPK. Its primary mechanism involves facilitating the CaMKKβ-dependent activation of AMPK.[1][2] This activation initiates a signaling cascade that includes the inhibition of the mammalian target of rapamycin (mTOR) and the subsequent promotion of autophagy.[1][2] This pathway is crucial for various cellular processes, including the degradation of proteins and organelles, making this compound a molecule of interest for conditions like Alzheimer's disease through the enhanced clearance of amyloid-β (Aβ) peptides.[1][2]

Therapeutic Potential

The activation of AMPK by this compound has demonstrated therapeutic potential in several areas:

-

Neurodegenerative Diseases: By promoting autophagy-dependent degradation of Aβ, this compound presents a promising strategy for the treatment of Alzheimer's disease.[2]

-

Metabolic Disorders: this compound has been shown to be a potent inhibitor of adipogenesis, the process of fat cell formation.[3][4][5] This suggests its potential use in combating obesity. In animal models, orally administered this compound significantly reduced body weight gain in mice on a high-fat diet.[3][4]

-

Inflammatory Conditions: The compound exhibits anti-inflammatory effects through the inhibition of STAT3 function.[1]

-

Kidney Injury: In animal studies, this compound has been shown to attenuate renal injury and protect kidney function following ischemia-reperfusion.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

| Parameter | Value | Cell/Animal Model | Reference |

| In Vitro Efficacy | |||

| EC₅₀ for AMPK Activation | 1 µM | Cell-based assays | [1] |

| EC₅₀ for Aβ Degradation | ~1 µM | APP-HEK293 cells | [1][2] |

| IC₅₀ for Adipocyte Differentiation | 0.5 µM | 3T3-L1 adipocytes | [3][4] |

| Parameter | Dosage | Animal Model | Key Findings | Reference |

| In Vivo Efficacy | ||||

| Body Weight Reduction | 20-100 mg/kg/day (p.o.) | Mice on a high-fat diet | Significantly reduced body weight gain. | [3] |

| Renal Protection | 3 mg/kg (i.p.) | Rats (ischemia-reperfusion) | Decreased serum creatinine by 35.8% and blood urea nitrogen (BUN) by 44.3%. | [1] |

Signaling Pathways and Experimental Workflows

This compound-Mediated AMPK Activation Pathway

Caption: this compound activates AMPK via CaMKKβ, leading to mTOR inhibition and enhanced autophagic Aβ degradation.

Inhibition of Adipogenesis by this compound

Caption: this compound activates AMPK, which inhibits key adipogenic factors like ACC, PPARγ, and C/EBPα.

Experimental Protocols

In Vitro Adipocyte Differentiation Assay

Objective: To determine the inhibitory effect of this compound on adipocyte differentiation.

Cell Line: 3T3-L1 preadipocytes.

Methodology:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.

-

Induction of Differentiation: Two days post-confluence, induce differentiation using a standard MDI cocktail (0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1 µg/mL insulin) in DMEM supplemented with 10% fetal bovine serum.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.2-2 µM) concurrently with the MDI cocktail.[1] A vehicle control (DMSO) should be included.

-

Maturation: After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 2 days. Subsequently, culture the cells in DMEM with 10% FBS for an additional 4-8 days, replacing the medium every 2 days, until lipid droplets are well-formed in the control group.

-

Quantification of Adipogenesis:

-

Oil Red O Staining: Fix the cells with 10% formalin, wash with PBS, and stain with Oil Red O solution to visualize lipid droplets.

-

Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify the extent of lipid accumulation.

-

-

Gene Expression Analysis: To assess the impact on adipogenic transcription factors, harvest RNA from cells at different time points and perform quantitative real-time PCR (qRT-PCR) for genes such as Pparg, Cebpa, fatty acid synthase (Fasn), and fatty acid binding protein 4 (Fabp4).[1][3]

In Vivo Murine Model of High-Fat Diet-Induced Obesity

Objective: To evaluate the in vivo efficacy of this compound in preventing diet-induced obesity.

Animal Model: Male C57BL/6 mice.

Methodology:

-

Acclimatization: Acclimate mice to the housing conditions for at least one week.

-

Diet Induction: Divide the mice into groups and feed them either a standard chow diet or a high-fat diet (HFD).

-

This compound Administration: For the treatment groups, administer this compound orally at specified doses (e.g., 20 and 100 mg/kg/day) for a predetermined period (e.g., 11 weeks).[1][3] A control group on the HFD should receive a vehicle.

-

Monitoring:

-

Body Weight: Monitor and record the body weight of each mouse regularly (e.g., weekly).

-

Food Intake: Measure food consumption to assess if the weight loss is due to reduced appetite.

-

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect blood and tissues for further analysis.

-

Serum Analysis: Analyze serum for metabolic parameters such as glucose, insulin, and lipid profiles.

-

Tissue Analysis: Excise and weigh adipose tissue depots (e.g., epididymal, subcutaneous). Tissues can also be used for histological analysis or gene expression studies.

-

This in-depth guide provides a solid foundation for understanding the technical aspects of this compound as a novel AMPK activator. The presented data and protocols are intended to facilitate further research and development of this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

A Technical Guide to RSVA405: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule RSVA405, a potent activator of AMP-activated protein kinase (AMPK). It covers the compound's discovery, key biological activities with supporting quantitative data, detailed experimental protocols, and the core signaling pathways it modulates.

Discovery of this compound

This compound was identified from a library of synthetic small molecules designed with structural similarities to resveratrol, a natural polyphenol. The screening process aimed to find resveratrol analogs with improved anti-amyloidogenic properties. Among the series of compounds developed, known as the RSVA series, this compound emerged as one of the most potent.[1][2] It has been shown to be approximately 40 times more potent than resveratrol in its biological effects.[2]

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays, demonstrating its potency as an AMPK activator and an inhibitor of adipogenesis.

| Parameter | Value | Cell Line/Model | Biological Effect | Reference |

| EC50 | ~1 µmol/L | Cell-based assays | AMPK Activation | [1][3][4] |

| EC50 | ~1 µM | APP-HEK293 cells | mTOR inhibition, autophagy induction, Aβ degradation | [2][5] |

| IC50 | ~0.5 µmol/L | 3T3-L1 preadipocytes | Inhibition of adipocyte differentiation | [1][3][4] |

| Oral Administration | 20 and 100 mg/kg/day | Mice on a high-fat diet | Significant reduction in body weight gain | [1][3] |

| Intraperitoneal Injection | 3 mg/kg | Rats with ischemia-reperfusion | Attenuation of renal injury | [5] |

Signaling Pathway of this compound

This compound exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This activation is dependent on the upstream kinase CaMKKβ.[2][5] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway. The inhibition of mTOR promotes autophagy, a cellular process for degrading proteins and organelles.[1][2] This cascade of events leads to the lysosomal degradation of amyloid-β (Aβ).[2][5] Furthermore, AMPK activation by this compound leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[1][3]

Experimental Protocols

This protocol details the methodology used to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes.

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation is induced by treating the cells with a standard differentiation cocktail.

-

Treatment with this compound: this compound is added to the culture medium at various concentrations (e.g., 0.2-2 µM) during different phases of the differentiation process: the proliferation phase (days 0-2), the differentiation phase (days 2-4), or the terminal differentiation phase (days 4-8).[1]

-

Lipid Accumulation Staining: On day 8, the cells are fixed and stained with Oil Red O to visualize lipid droplet accumulation, a marker of adipocyte differentiation.[1]

-

Gene Expression Analysis: To assess the impact on adipogenesis-related gene expression, RNA is isolated from cells treated with this compound. The expression levels of key transcription factors and markers such as PPAR-γ, C/EBPα, fatty acid synthase (FAS), and fatty acid binding protein 4 (aP2) are quantified using real-time PCR.[1][5]

This protocol outlines the in vivo experiment to evaluate the effect of orally administered this compound on body weight gain in mice.

-

Animal Model: Male C57BL/6 mice are used for the study.

-

Diet and Treatment Groups: The mice are fed a high-fat diet. The animals are divided into groups receiving either the high-fat diet alone (control) or the high-fat diet supplemented with this compound at doses of 20 mg/kg/day or 100 mg/kg/day.[1][3]

-

Duration: The treatment is carried out for a period of 11 weeks.[5]

-

Data Collection: Body weight is monitored regularly throughout the study.

-

Outcome: The primary outcome is the change in body weight gain between the control and this compound-treated groups.

While the primary literature focuses on the biological activity of this compound, its synthesis would follow standard organic chemistry principles for the creation of resveratrol analogs. A generalized synthetic approach would likely involve:

-

Starting Material Selection: Choosing appropriate precursors for the stilbene core structure.

-

Coupling Reaction: Employing a cross-coupling reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to form the central double bond of the stilbene backbone.

-

Functional Group Manipulation: Modification of functional groups on the aromatic rings to achieve the final structure of this compound.

-

Purification: Purification of the final compound using techniques like column chromatography and recrystallization.

-

Characterization: Confirmation of the structure and purity using methods such as NMR spectroscopy and mass spectrometry.

Note: A detailed, step-by-step synthesis protocol is not available in the provided search results and would require access to the specific primary publication or supplementary materials.

Conclusion

This compound is a potent, synthetic, small-molecule activator of AMPK with significant therapeutic potential, particularly in the context of metabolic diseases like obesity and neurodegenerative conditions such as Alzheimer's disease. Its mechanism of action through the AMPK/mTOR/autophagy pathway is well-characterized, and its efficacy has been demonstrated in both in vitro and in vivo models. The provided experimental protocols serve as a foundation for further research and development of this promising compound.

References

- 1. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Role of RSVA405 Analogs in Autophagy: A Technical Guide to PIK3C3/Vps34 Inhibition

A Correction to the Prevailing Premise: RSVA405's Analog, SAR405, is a Potent Inhibitor, Not an Inducer, of Autophagy

Contrary to the initial query, extensive scientific literature reveals that the compound class represented by this compound, and more specifically its well-characterized analog SAR405, functions as a potent and selective inhibitor of autophagy. This technical guide will therefore pivot to address the accurate molecular mechanism of this inhibition, focusing on the extensively studied compound SAR405. The primary target of SAR405 is the class III phosphatidylinositol 3-kinase (PIK3C3), also known as vacuolar protein sorting 34 (Vps34), a critical enzyme for the initiation of the autophagic process. This document will provide an in-depth exploration of the signaling pathways, experimental validation, and quantitative data supporting the role of SAR405 as a valuable tool for studying and potentially treating diseases where autophagy is dysregulated.

The Core Mechanism: Inhibition of PIK3C3/Vps34 and its Downstream Effects

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis. A key initiating step of autophagy is the formation of a double-membraned vesicle called the autophagosome. The biogenesis of this structure is critically dependent on the production of phosphatidylinositol 3-phosphate (PI3P) by the PIK3C3/Vps34 kinase complex.

SAR405 exerts its inhibitory effect by directly targeting the catalytic activity of PIK3C3/Vps34.[1] By blocking this kinase, SAR405 prevents the generation of PI3P, which is essential for the recruitment of downstream autophagy-related proteins (Atgs) to the site of autophagosome formation.[1][2] This disruption of the initial steps of autophagosome biogenesis effectively halts the entire autophagic cascade.[1]

The inhibitory action of SAR405 has been demonstrated in various contexts, including autophagy induced by starvation or by the inhibition of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[1]

Signaling Pathway of SAR405-Mediated Autophagy Inhibition

The following diagram illustrates the canonical autophagy initiation pathway and the specific point of intervention by SAR405.

Quantitative Analysis of SAR405-Mediated Autophagy Inhibition

The potency of SAR405 as an autophagy inhibitor has been quantified in various cellular assays. The most common method involves monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3), a protein that is converted from a cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II) during autophagy. Inhibition of autophagy by SAR405 leads to a reduction in the formation of LC3-II.

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 for Autophagy Inhibition | Renal Tumor Cells | mTOR Inhibition-induced | ~10-fold lower than other conditions | [1] |

| Effect on Vesicle Trafficking | Various | - | Disrupts trafficking from late endosomes to lysosomes | [1] |

| Synergistic Effect | Renal Tumor Cells | with Everolimus (mTOR inhibitor) | Significant synergy in reducing cell proliferation | [1] |

Experimental Protocols for Assessing Autophagy Inhibition by SAR405

To investigate the effects of SAR405 on autophagy, several key experimental protocols are employed. The following provides a detailed methodology for a standard Western blot analysis of LC3 conversion and a workflow for fluorescence microscopy-based autophagy assays.

Western Blot for LC3-I to LC3-II Conversion

This protocol is fundamental for quantifying the extent of autophagosome formation by measuring the amount of LC3-II relative to a loading control.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., H9c2 or AC16 cardiomyocytes) at a suitable density and allow them to adhere overnight.

-

Induce autophagy by a chosen method (e.g., starvation by incubating in Earle's Balanced Salt Solution or treatment with an mTOR inhibitor like everolimus).

-

Treat cells with varying concentrations of SAR405 for a specified duration (e.g., 2-24 hours). A vehicle control (e.g., DMSO) should be included.

-

To measure autophagic flux, a lysosomal inhibitor such as bafilomycin A1 or chloroquine can be added in the final hours of treatment to block the degradation of LC3-II.

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a high-percentage acrylamide gel (e.g., 12-15%) to resolve LC3-I and LC3-II.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control using densitometry software.

-

Normalize the LC3-II intensity to the loading control.

-

Compare the normalized LC3-II levels between different treatment groups. A decrease in the LC3-II/loading control ratio in the presence of SAR405 (without lysosomal inhibitors) indicates autophagy inhibition. An accumulation of LC3-II in the presence of both SAR405 and a lysosomal inhibitor that is less than the accumulation with the lysosomal inhibitor alone also indicates inhibition of autophagic flux.

-

Experimental Workflow for Fluorescence Microscopy of Autophagy

This workflow utilizes fluorescently tagged proteins to visualize and quantify autophagosomes.

Therapeutic Implications and Future Directions

The ability of SAR405 to inhibit autophagy has significant therapeutic potential, particularly in oncology. Tumor cells often utilize autophagy to survive metabolic stress and resist chemotherapy.[1][3] By inhibiting this pro-survival mechanism, SAR405 can enhance the efficacy of other anti-cancer agents.[1] For instance, combining SAR405 with mTOR inhibitors has shown synergistic effects in reducing the proliferation of renal tumor cells.[1]

Furthermore, in the context of certain cardiotoxic cancer therapies like doxorubicin, inhibiting autophagy with SAR405 has been shown to be protective.[4] This suggests that in some pathological contexts, excessive autophagy can be detrimental, and its inhibition can be beneficial.

References

- 1. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting autophagy with SAR405 alleviates doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of RSVA405

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on currently available scientific literature. It is important to note that detailed quantitative pharmacokinetic and bioavailability data for RSVA405 have not been publicly disclosed in the reviewed literature. The experimental protocols provided are hypothetical and based on standard methodologies for preclinical pharmacokinetic assessment.

Introduction

This compound is a potent, orally active small-molecule activator of AMP-activated protein kinase (AMPK)[1]. As a synthetic analog of resveratrol, it has demonstrated significantly greater potency in cellular assays[1]. The activation of AMPK, a central regulator of cellular energy homeostasis, makes this compound a promising therapeutic candidate for metabolic diseases and neurodegenerative disorders. Understanding its pharmacokinetic profile and bioavailability is crucial for its development as a clinical candidate. This guide synthesizes the available information on this compound and provides a framework for its pharmacokinetic evaluation.

In Vivo Administration and Efficacy

While specific pharmacokinetic parameters are not available, this compound has been demonstrated to be orally active and effective in preclinical models. The following table summarizes the available data on its in vivo administration.

| Parameter | Value | Species | Study Focus | Reference |

| Route of Administration | Oral (p.o.) | Mice | Obesity | [1] |

| Dose | 20 - 100 mg/kg/day | Mice | Obesity | [1] |

| Duration | 11 weeks | Mice | Obesity | [1] |

| Observed Effect | Significant reduction in body weight gain in mice on a high-fat diet. | Mice | Obesity | [1] |

| Route of Administration | Intraperitoneal (i.p.) | Rats | Renal Injury | [1] |

| Dose | 3 mg/kg | Rats | Renal Injury | [1] |

| Observed Effect | Attenuated renal injury and protected renal function after ischemia-reperfusion. | Rats | Renal Injury | [1] |

Core Signaling Pathway of this compound

This compound functions as an indirect activator of AMPK. Its mechanism of action involves the facilitation of CaMKKβ-dependent activation of AMPK, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway and promotes autophagy[1]. This signaling cascade is central to its therapeutic effects.

Hypothetical Experimental Protocol: Pharmacokinetics and Bioavailability of this compound in Mice

This section outlines a detailed, hypothetical experimental protocol for determining the pharmacokinetic parameters and oral bioavailability of this compound in a murine model.

Animal Model

-

Species: C57BL/6 mice

-

Sex: Male

-

Age: 8-10 weeks

-

Number of animals: Sufficient to ensure statistical power, typically 3-5 animals per time point per group.

Dosing and Administration

-

Intravenous (IV) Group:

-

Dose: 1 mg/kg (a low dose to ensure linearity and avoid solubility issues).

-

Vehicle: A suitable vehicle such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Administration: Bolus injection into the tail vein.

-

-

Oral (PO) Group:

-

Dose: 10 mg/kg (a dose within the range of reported in vivo efficacy studies).

-

Vehicle: A suitable vehicle for oral gavage, such as 0.5% methylcellulose in water.

-

Administration: Oral gavage.

-

Blood Sampling

-

Time Points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

Time Points (PO): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

Sample Collection: Approximately 50 µL of blood will be collected from the saphenous vein at each time point into tubes containing an anticoagulant (e.g., K2EDTA).

-

Sample Processing: Plasma will be separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

-

Method Validation: The LC-MS/MS method will be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Software: Non-compartmental analysis (NCA) will be performed using a validated software (e.g., Phoenix WinNonlin).

-

Parameters to be Calculated:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

-

t1/2: Terminal half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

-

Bioavailability (F%): Calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Hypothetical Experimental Workflow

The following diagram illustrates the logical flow of the proposed pharmacokinetic and bioavailability study.

Conclusion

This compound is a promising AMPK activator with demonstrated in vivo efficacy. While detailed pharmacokinetic data remains to be published, this guide provides a comprehensive overview of its known biological activity and a robust, hypothetical framework for its preclinical pharmacokinetic and bioavailability assessment. The successful characterization of its absorption, distribution, metabolism, and excretion (ADME) properties will be a critical step in advancing this compound towards clinical development.

References

Cellular Targets of RSVA405 Beyond AMPK: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSVA405 is a synthetic small-molecule analog of resveratrol, recognized primarily for its potent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. With an EC50 of approximately 1 μM for AMPK activation, this compound is significantly more potent than its parent compound. The activation of AMPK by this compound is indirect, occurring through a Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent mechanism. While the therapeutic potential of this compound is often attributed to its effects on the AMPK signaling pathway, including the inhibition of mTOR, promotion of autophagy, and degradation of amyloid-β peptides, a comprehensive understanding of its full cellular target profile is crucial for its development as a therapeutic agent. This guide provides an in-depth overview of the known and potential cellular targets of this compound beyond AMPK, presenting available quantitative data, detailed experimental protocols for target analysis, and visualizations of the relevant signaling pathways.

Known and Potential Non-AMPK Targets of this compound

While comprehensive, unbiased proteomic and kinomic profiling data for this compound are not publicly available, several studies have identified or suggested other cellular targets. These include direct inhibitory effects on STAT3 and potential interactions with targets of its parent compound, resveratrol.

Quantitative Data on this compound Interactions

The following table summarizes the known quantitative data for this compound's interaction with its primary target, AMPK, and its identified non-AMPK target, STAT3, as well as its effect on adipogenesis.

| Target/Process | Assay Type | Metric | Value | Reference |

| AMPK Activation | Cellular Assay | EC50 | ~ 1 µM | [1][2] |

| STAT3 Phosphorylation | Cellular Assay | IC50 | 0.5 µM | [2] |

| Adipogenesis Inhibition | 3T3-L1 cells | IC50 | ~ 0.5 µM | [3][4] |

Potential Off-Targets Based on Resveratrol Analogy

Given that this compound is a resveratrol analog, it may share some of its off-target effects. Resveratrol has been reported to interact with a number of other kinases and cellular proteins. While direct evidence for this compound is pending, researchers should consider the following as potential off-targets:

-

p38 mitogen-activated protein kinase (p38 MAPK)

-

Heat shock protein 27 (HSP27)

-

c-Jun N-terminal kinase (JNK)

-

Checkpoint kinase 2 (Chk2)

Signaling Pathways

The signaling pathways involving this compound are multifaceted. The primary, well-documented pathway involves the activation of AMPK. However, its inhibitory effect on STAT3 suggests a distinct, AMPK-independent mechanism of action.

This compound-AMPK Signaling Pathway

This compound activates AMPK indirectly via CaMKKβ. Activated AMPK then phosphorylates a variety of downstream targets, leading to the inhibition of anabolic pathways (like mTORC1 signaling) and the activation of catabolic processes (like autophagy).

This compound and STAT3 Signaling

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of STAT3. This suggests a direct or indirect interference with the STAT3 signaling pathway, which is a key regulator of inflammation and cell survival.

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for RSVA405 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of RSVA405, a potent SIRT1 activator, in primary neuron cultures. The protocols outlined below are designed to assess the neuroprotective effects of this compound and to elucidate its mechanism of action. While specific data for this compound is emerging, the methodologies are adapted from extensive research on structurally and functionally similar SIRT1 activators, such as Resveratrol (RSV).[1][2][3]

Introduction to this compound and its Mechanism of Action

This compound is a sirtuin-activating compound (STAC) that has demonstrated significant potential in preclinical models of neurodegenerative diseases.[3][4] Its primary mechanism of action involves the allosteric activation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1][5] SIRT1 plays a crucial role in neuronal survival, stress resistance, and mitochondrial function by deacetylating a variety of protein targets.[1][3][6]

Activation of SIRT1 by compounds like this compound has been shown to confer neuroprotection through several downstream pathways[2][4]:

-

Deacetylation of p53: This inhibits apoptosis and promotes cell survival.[3][7]

-

Activation of PGC-1α: This co-enzyme is involved in mitochondrial biogenesis and function, leading to reduced oxidative stress.[1]

-

Inhibition of NF-κB: This transcription factor is a key regulator of inflammation, and its inhibition reduces neuroinflammatory processes.[3]

-

Activation of AMPK: While some studies suggest SIRT1-independent activation, the interplay between SIRT1 and AMP-activated protein kinase (AMPK) is crucial for cellular energy homeostasis and neuroprotection.[8]

These application notes will guide researchers in leveraging primary neuron cultures to investigate the neuroprotective properties of this compound.

Data Presentation: Effects of SIRT1/AMPK Activators on Neuronal Health

The following tables summarize quantitative data from studies on SIRT1 and AMPK activators in primary neuron and neuronal cell line models. This data provides a reference for expected outcomes when treating primary neurons with this compound.

Table 1: Neuroprotective Effects of SIRT1 Activators on Neuronal Viability and Apoptosis

| Compound | Neuronal Model | Insult/Stress Model | Concentration Range | Outcome Measure | Result | Reference |

| Resveratrol | Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 50-100 µM | Cell Viability (MTT Assay) | Significant increase in cell viability compared to OGD control. | [9] |

| Resveratrol | Primary Cortical Neurons | NMDA-induced excitotoxicity | 5-100 µM | Cell Viability | Protection against NMDA-induced cell death. | [10] |

| Resveratrol | SH-SY5Y cells | High Glucose | 10 µM | Apoptosis (DAPI staining) | Partial reversal of high glucose-induced apoptosis. | [11] |

| Resveratrol | Primary Retinal Ganglion Cells | Oxidative Stress | Not specified | Cell Survival | Promotion of cell survival. | [1] |

| SRTAW04 | Primary Retinal Ganglion Cells | Oxidative Stress | Not specified | Cell Survival | Promotion of cell survival. | [1] |

Table 2: Effects of SIRT1/AMPK Activators on Oxidative Stress and Mitochondrial Function

| Compound | Neuronal Model | Insult/Stress Model | Concentration | Outcome Measure | Result | Reference |

| Resveratrol | RGC-5 cells | Serum deprivation, doxorubicin, H₂O₂ | Not specified | Reactive Oxygen Species (ROS) Levels | Reduction in ROS levels. | [1] |

| SRTAW04 | RGC-5 cells | Serum deprivation, doxorubicin, H₂O₂ | Not specified | Reactive Oxygen Species (ROS) Levels | Reduction in ROS levels. | [1] |

| Resveratrol | HT22 cells | Glutamate-induced toxicity | Not specified | Mitochondrial Superoxide Dismutase 2 (SOD2) Expression | Induction of SOD2 expression. | [10] |

| Resveratrol | Neuro2a cells | Basal conditions | 10 µM | Mitochondrial Biogenesis | Stimulation of mitochondrial biogenesis. | [8] |

Experimental Protocols

Primary Neuron Culture Preparation

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents. Similar protocols can be adapted for hippocampal neurons.

Materials:

-

Timed-pregnant rodent (e.g., E18 rat or mouse)

-

Dissection medium (e.g., Hibernate-E)

-

Digestion solution (e.g., Papain or Trypsin)

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.

-

Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold dissection medium.

-

Isolate the embryonic brains and dissect the cortices.

-

Mince the cortical tissue and transfer to a conical tube containing the digestion solution.

-

Incubate at 37°C for the recommended time (typically 15-30 minutes), with gentle agitation.

-

Stop the digestion by adding a digestion inhibitor or by washing with plating medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

-

Plate the neurons at the desired density onto pre-coated culture vessels.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

-

Perform partial media changes every 2-3 days.

This compound Treatment and Neuroprotection Assay

This protocol outlines a general procedure for treating primary neurons with this compound and assessing its neuroprotective effects against a toxic insult.

Materials:

-

Mature primary neuron cultures (typically 7-14 days in vitro)

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

-

Neurotoxic agent (e.g., glutamate, oligomycin/rotenone, H₂O₂)

-

Cell viability and cytotoxicity assay reagents (e.g., MTT, LDH assay kits)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

Procedure:

-

This compound Pre-treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) to determine the optimal concentration.

-

Replace the existing culture medium with the this compound-containing medium.

-

Incubate the cultures for a pre-determined time (e.g., 1-24 hours) prior to inducing the insult.

-

-

Induction of Neuronal Injury:

-

Prepare the neurotoxic agent at a pre-determined concentration known to induce significant but not complete cell death.

-

Add the neurotoxic agent directly to the culture medium containing this compound.

-

Incubate for the appropriate duration to induce neuronal injury (e.g., 30 minutes for glutamate, 24 hours for oligomycin/rotenone).

-

-

Assessment of Neuroprotection:

-

Cell Viability (MTT Assay): Following the insult, remove the treatment medium and incubate the cells with MTT solution. Measure the absorbance of the resulting formazan product.[12]

-

Cytotoxicity (LDH Assay): Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.[13]

-

Apoptosis (Flow Cytometry): Stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify apoptotic and necrotic cell populations.

-

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation of SIRT1 and its downstream targets following this compound treatment.

Materials:

-

This compound-treated primary neuron lysates

-

Protein electrophoresis and blotting equipment

-

Primary antibodies (e.g., anti-SIRT1, anti-acetylated-p53, anti-p-AMPK, anti-AMPK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated neurons and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its evaluation in primary neuron cultures.

Caption: this compound signaling pathways in neurons.

Caption: Experimental workflow for this compound evaluation.

Caption: SIRT1 and AMPK signaling crosstalk.

References

- 1. SIRT1 activating compounds reduce oxidative stress and prevent cell death in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Neuroprotective Effects of SIRT1 on NMDA-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into Sirt1: potential therapeutic targets for the treatment of cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sirt1’s Complex Roles in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT1 Inhibits High Shear Stress-Induced Apoptosis in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Resveratrol protects primary cortical neuron cultures from transient oxygen-glucose deprivation by inhibiting MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Sirtuin 1 Attenuates High Glucose-Induced Neuronal Apoptosis by Deacetylating p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 13. CRISPR-Cas9 screens in human cells and primary neurons identify modifiers of C9orf72 dipeptide repeat protein toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RSVA405 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSVA405 is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By facilitating CaMKKβ-dependent activation of AMPK, this compound subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway and promotes autophagy. These mechanisms of action make this compound a promising therapeutic candidate for a range of metabolic and neurodegenerative diseases, including obesity and Alzheimer's disease. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, based on currently available preclinical data.

Data Presentation

Table 1: Summary of Reported In Vivo Dosages for this compound

| Animal Model | Mouse/Rat Strain | Administration Route | Dosage | Frequency | Duration | Key Findings | Reference |

| High-Fat Diet-Induced Obesity | C57BL/6 Mice | Oral (in diet) | 20 mg/kg/day | Daily | 11 weeks | Significantly reduced body weight gain | [1] |

| High-Fat Diet-Induced Obesity | C57BL/6 Mice | Oral (in diet) | 100 mg/kg/day | Daily | 11 weeks | Significantly reduced body weight gain | [1] |

| Renal Ischemia-Reperfusion Injury | Rat | Intraperitoneal (i.p.) | 3 mg/kg | Not specified | Not specified | Attenuated renal injury and protected renal function | [2] |

Signaling Pathway

The primary mechanism of action of this compound involves the activation of AMPK, which in turn inhibits mTOR and induces autophagy. This signaling cascade is critical for cellular metabolism and clearance of aggregated proteins.

Figure 1: this compound signaling pathway. Max Width: 760px.

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Diet-Induced Obesity Mouse Model

This protocol is based on the methodology used to evaluate the effect of this compound on body weight gain in mice fed a high-fat diet.[1]

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6[3]

-

Age: 4 weeks old at the start of the study[1]

-

Sex: Male[1]

-

Housing: Group housed in a temperature and humidity-controlled room with a 12-hour light/dark cycle.[4]

2. Diet and Treatment Groups:

-

Control Group: Standard chow diet (e.g., 10-12% kcal from fat).

-

High-Fat Diet (HFD) Group: HFD (e.g., 45-60% kcal from fat) to induce obesity.[5][6]

-

Treatment Groups:

-

HFD supplemented with this compound at 20 mg/kg/day.

-

HFD supplemented with this compound at 100 mg/kg/day.

-

3. This compound Formulation in Diet:

-

Calculate the required amount of this compound based on the average daily food consumption of the mice (typically 3-5 g/day for C57BL/6 mice).

-

Thoroughly mix the calculated amount of this compound powder into the high-fat diet to ensure uniform distribution. Custom diet formulation services from commercial vendors can be utilized for this purpose.

4. Experimental Workflow:

Figure 2: Workflow for oral this compound administration. Max Width: 760px.

5. Monitoring and Endpoint Analysis:

-

Record body weight and food intake weekly throughout the 11-week study period.

-

At the end of the study, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

Collect blood samples for analysis of serum lipids, glucose, and insulin levels.

-

Harvest tissues (e.g., liver, adipose tissue) for histological analysis and molecular studies (e.g., Western blot for p-AMPK).

Protocol 2: Intraperitoneal Administration of this compound

This protocol provides a general methodology for intraperitoneal (i.p.) administration of this compound, which may be adapted for various disease models. The dosage is extrapolated from a study in rats.[2]

1. Animal Model:

-

Select an appropriate mouse strain and disease model based on the research question.

2. This compound Formulation for Injection:

-

Solubility: this compound is soluble in DMSO (up to 62 mg/mL) and ethanol (up to 2 mg/mL). It is insoluble in water.

-

Vehicle Selection: A common vehicle for i.p. injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] For compounds sensitive to DMSO, other vehicles like 0.5% methylcellulose can be considered, though potential for organ damage with repeated IP administration should be noted.[8]

-

Preparation:

-

Dissolve the required amount of this compound in the DMSO component first.

-

Add the other vehicle components (PEG300, Tween-80, saline) and mix thoroughly to form a clear solution or a uniform suspension.

-

It is recommended to prepare the formulation fresh on the day of dosing.

-

3. Dosing and Administration:

-

Dosage: A starting dose of 3 mg/kg can be considered, based on the effective dose in a rat model of renal injury.[2] Dose-response studies are recommended to determine the optimal dose for the specific mouse model and disease.

-

Injection Volume: The typical injection volume for i.p. administration in mice is 5-10 mL/kg.[9]

-

Procedure:

-

Accurately weigh the mouse to calculate the injection volume.

-

Restrain the mouse appropriately.

-

Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.[10]

-

Aspirate to ensure the needle is not in an organ or blood vessel before injecting the solution.

-

4. Experimental Workflow for a Generic Efficacy Study:

Figure 3: General workflow for IP this compound administration. Max Width: 760px.

Safety and Toxicology

Currently, there is limited publicly available data on the pharmacokinetics (Cmax, Tmax, half-life) and toxicology (LD50, MTD) of this compound specifically in mice. As with any investigational compound, it is crucial to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for the specific animal model and experimental conditions.

Recommendations for Preliminary Studies:

-

Maximum Tolerated Dose (MTD): Conduct an acute MTD study to determine the highest dose that does not cause unacceptable side effects or mortality. This typically involves administering single, escalating doses to small groups of mice and observing for clinical signs of toxicity for up to 72 hours.[11]

-

Sub-acute/Sub-chronic Toxicity: For longer-term studies, a sub-acute (e.g., 28-day) or sub-chronic (e.g., 90-day) toxicity study may be warranted to evaluate the effects of repeated dosing.[12][13][14] This would involve daily administration of this compound at multiple dose levels and monitoring for changes in body weight, food and water consumption, clinical signs, hematology, clinical chemistry, and histopathology of major organs.

Concluding Remarks

This compound is a promising AMPK activator with demonstrated efficacy in a mouse model of obesity. The provided protocols offer a starting point for researchers investigating the therapeutic potential of this compound in various in vivo mouse models. It is imperative to perform appropriate dose-finding and safety assessments prior to initiating large-scale efficacy studies. Further research is needed to fully characterize the pharmacokinetic and toxicological profile of this compound in mice to facilitate its development as a potential therapeutic agent.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Acute and subchronic toxicity of the antitumor agent rhodium (II) citrate in Balb/c mice after intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diet-induced obesity murine model [protocols.io]

- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Take Care with Repeated Drug Administration via the Intraperitoneal Route – Barker-Haliski Lab [sites.uw.edu]

- 9. benchchem.com [benchchem.com]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. Toxicology | MuriGenics [murigenics.com]

- 12. Safety assessment of resveratrol surrogate molecule 5 (RSM5): Acute and sub-acute oral toxicity studies in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]

Application of RSVA405 in High-Fat Diet-Induced Obesity Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

RSVA405 is a novel small-molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2] Its structural similarity to resveratrol, a natural polyphenol, has led to the investigation of its therapeutic potential in metabolic disorders.[1] Notably, this compound has demonstrated significant efficacy in mitigating weight gain in high-fat diet (HFD)-induced models of obesity.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical obesity research, including its mechanism of action, quantitative in vivo data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a potent indirect activator of AMPK.[1] The activation of AMPK by this compound initiates a signaling cascade that plays a pivotal role in regulating cellular metabolism. A key downstream effect is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis.[1] By inhibiting ACC, this compound effectively blocks the biosynthesis of fatty acids.

Furthermore, this compound has been shown to be a potent inhibitor of adipogenesis, the process of preadipocyte differentiation into mature fat cells.[1][2] This inhibition is achieved by interfering with the mitotic clonal expansion phase of preadipocyte proliferation.[1] this compound treatment prevents the transcriptional upregulation of key adipogenic genes, including peroxisome proliferator-activated receptor-gamma (PPAR-γ) and CCAAT/enhancer-binding protein alpha (C/EBPα), as well as their downstream targets such as fatty acid synthase (FAS) and fatty acid-binding protein 4 (aP2).[1][3]

Quantitative Data from In Vivo Studies

Oral administration of this compound has been shown to significantly reduce body weight gain in mice fed a high-fat diet. The following table summarizes the key findings from a representative study.

| Treatment Group | Dosage (mg/kg/day, oral) | Duration | Body Weight Gain Reduction | Reference |

| This compound | 20 | 11 weeks | Significant | [1][2] |

| This compound | 100 | 11 weeks | Significant | [1][2] |

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

This protocol describes the induction of obesity in mice using a high-fat diet, a widely used model to study the pathophysiology of obesity and to evaluate potential therapeutic agents.

Materials:

-

Male C57BL/6J mice (4-5 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet (Control)

-

Animal caging with bedding

-

Water bottles

-

Animal scale

Procedure:

-

Acclimatize male C57BL/6J mice for one week upon arrival, with ad libitum access to standard chow and water.

-

At 5-6 weeks of age, randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.

-

House the mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).

-

Provide the respective diets and water ad libitum for a period of 11-12 weeks.

-

Monitor the body weight of each mouse weekly.

-

At the end of the study period, mice in the HFD group will have significantly higher body weight and adipose tissue mass compared to the control group.

Oral Administration of this compound

This protocol details the preparation and oral administration of this compound to high-fat diet-induced obese mice.

Materials:

-

This compound compound

-

Vehicle for dissolution (e.g., a mixture of DMSO and vegetable oil)

-

Vortex mixer

-

Oral gavage needles (20-gauge, 1.5 inches, with a blunt tip)

-

1 mL syringes

Procedure:

-

Prepare the dosing solution of this compound by dissolving it in a suitable vehicle. Given its hydrophobic nature, a common vehicle is an emulsion of DMSO and vegetable oil. Ensure the final concentration of DMSO is safe for animal administration.

-

Vortex the solution thoroughly before each administration to ensure a uniform suspension.

-

For oral gavage, firmly restrain the mouse by the scruff of the neck to immobilize its head.

-

Gently insert the gavage needle into the esophagus via the diastema (the gap between the incisors and molars).

-

Slowly administer the calculated volume of the this compound solution (typically 5-10 mL/kg body weight).

-

Administer the treatment daily for the specified duration of the study (e.g., 11 weeks).

-

The control group should receive the vehicle alone following the same procedure.

Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol outlines the procedure for detecting the activation of AMPK and the phosphorylation of its downstream target ACC in adipose tissue lysates.

Materials:

-

Adipose tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Rabbit anti-phospho-ACC (Ser79)

-

Rabbit anti-ACC

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize frozen adipose tissue in lysis buffer and centrifuge to collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qPCR) for Adipogenic Markers

This protocol describes the measurement of mRNA expression levels of key adipogenic transcription factors in adipose tissue.

Materials:

-

Adipose tissue samples

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for:

-

PPAR-γ

-

C/EBPα

-

A housekeeping gene (e.g., β-actin or GAPDH)

-

-

Real-time PCR system

Procedure:

-

Extract total RNA from adipose tissue samples using an RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for the target genes and a housekeeping gene.

-

Perform the qPCR reaction using a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

Visualizations

Caption: Signaling pathway of this compound in inhibiting adipogenesis and fatty acid synthesis.

References

Application Notes and Protocols for Studying STAT3 Signaling Using RSVA405

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of the STAT3 signaling pathway is a hallmark of numerous pathologies, particularly cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[2][3][4] RSVA405 is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] Emerging evidence suggests a crosstalk between the AMPK and STAT3 signaling pathways, whereby activation of AMPK can lead to the inhibition of STAT3 function. These application notes provide a comprehensive guide for utilizing this compound to investigate STAT3 signaling, including the proposed mechanism of action, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action: this compound and STAT3 Signaling

This compound is not a direct inhibitor of STAT3. Instead, it is proposed to indirectly inhibit STAT3 signaling through the activation of AMPK. The activation of AMPK by this compound can influence STAT3 activity through several potential mechanisms:

-

Inhibition of STAT3 Nuclear Translocation: Activated AMPK has been shown to prevent the translocation of STAT3 into the nucleus, a critical step for its function as a transcription factor.[5][6]

-

Modulation of STAT3 Phosphorylation: AMPK activation can promote the phosphorylation of STAT3 at Serine 727 (S727) in the cytoplasm, which may sequester STAT3 and prevent its nuclear translocation and transcriptional activity.[5][6]

-

Upregulation of STAT3 Negative Regulators: AMPK can activate the Nrf2-SHP signaling cascade. Small Heterodimer Partner (SHP) is a transcriptional repressor that can inhibit the transcriptional activity of STAT3.[7]

This indirect mechanism of action makes this compound a valuable tool for studying the interplay between cellular metabolism and inflammatory signaling pathways.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies. While direct IC50 values for STAT3 inhibition by this compound are not yet available, the provided data on AMPK activation can guide dose-selection for STAT3-related experiments.

| Parameter | Value | Cell Line/System | Reference |

| AMPK Activation (EC50) | ~1 µM | Not specified | [5] |

| Inhibition of Adipocyte Differentiation (IC50) | 0.5 µM | 3T3-L1 cells | [5] |

| Inhibition of LPS-induced STAT3 activity | 1-3 µM | RAW 264.7 macrophages | [5] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical STAT3 signaling pathway.

Caption: Proposed mechanism of this compound-mediated STAT3 inhibition.

References

- 1. STAT3‐mediated MLST8 gene expression regulates cap‐dependent translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. AMPK activation mitigates inflammatory pain by modulating STAT3 phosphorylation in inflamed tissue macrophages of adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nrf2-SHP Cascade-Mediated STAT3 Inactivation Contributes to AMPK-Driven Protection Against Endotoxic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring RSVA405-Induced AMPK Activation In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSVA405 is a novel small-molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. As a potent inhibitor of adipogenesis, this compound holds therapeutic potential for obesity and other metabolic disorders.[1] AMPK activation by this compound is mediated through a CaMKKβ-dependent pathway.[2][3] Accurate and reliable in vitro assays are essential for characterizing the potency and mechanism of action of AMPK activators like this compound. This document provides detailed protocols for three common methods to measure this compound-induced AMPK activation in a cellular context: Western Blotting for phosphorylated AMPK, a Luminescence-based Kinase Assay, and a FRET-based Biosensor Assay.

Key Experimental Parameters for this compound

Before proceeding to the detailed protocols, it is important to note the established experimental parameters for this compound from published research. These parameters can serve as a starting point for experimental design.

| Parameter | Value | Cell Line | Reference |

| EC50 for AMPK Activation | ~1 µM | Cell-based assays | [4][5] |

| IC50 for Lipid Accumulation Inhibition | ~0.5 µM | 3T3-L1 preadipocytes | [2][5] |

| Effective Concentration Range | 0.2 - 2 µM | 3T3-L1 cells | [3] |

| Treatment Time | 24 hours (for adipogenesis studies) | 3T3-L1 preadipocytes | [6] |

Signaling Pathway of this compound-Mediated AMPK Activation

The following diagram illustrates the proposed signaling pathway for this compound-induced AMPK activation.

Protocol 1: Western Blotting for Phospho-AMPK (Thr172)

Western blotting is a widely used technique to detect the phosphorylation status of AMPK at Threonine 172 on its α-subunit, which is a hallmark of its activation.

Experimental Workflow

Detailed Methodology

1. Cell Culture and Treatment:

-

Seed 3T3-L1 preadipocytes in 6-well plates and grow to 70-80% confluency.

-

Prepare stock solutions of this compound in DMSO.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 0.2, 0.5, 1.0, 2.0 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

5. Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα, diluted in 5% BSA/TBST.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal.

Representative Data Presentation

| This compound (µM) | p-AMPK/Total AMPK Ratio (Fold Change vs. Control) |

| 0 (Control) | 1.0 |

| 0.2 | 1.8 |

| 0.5 | 3.5 |

| 1.0 | 5.2 |

| 2.0 | 5.8 |

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. It is a high-throughput method suitable for screening and dose-response studies.

Experimental Workflow

Detailed Methodology

1. Reagent Preparation:

-

Prepare kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).